
acetic acid;palladium;1,10-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;palladium;1,10-phenanthroline is a coordination compound that involves the interaction of acetic acid, palladium, and 1,10-phenanthroline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;palladium;1,10-phenanthroline typically involves the reaction of palladium acetate with 1,10-phenanthroline in an appropriate solvent. The reaction conditions often include:
Solvent: Acetonitrile or ethanol
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete reaction
For example, the reaction of palladium acetate with 1,10-phenanthroline in acetonitrile can yield the desired coordination compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes and ensuring the purity and stability of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;palladium;1,10-phenanthroline can undergo various types of chemical reactions, including:
Oxidation: The palladium center can participate in oxidation reactions.
Reduction: The compound can be reduced under specific conditions.
Substitution: Ligand exchange reactions where 1,10-phenanthroline can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas or sodium borohydride.
Substitution: Other nitrogen-containing ligands or carboxylates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(II) complexes, while reduction reactions could produce palladium(0) species .
Applications De Recherche Scientifique
Acetic acid;palladium;1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as an antimicrobial agent.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of acetic acid;palladium;1,10-phenanthroline involves the coordination of palladium with 1,10-phenanthroline, which stabilizes the palladium center and enhances its reactivity. The molecular targets and pathways involved depend on the specific application. For example, in catalytic reactions, the palladium center facilitates the formation and breaking of chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Palladium acetate: A simpler palladium complex without the 1,10-phenanthroline ligand.
1,10-Phenanthroline complexes: Coordination compounds involving 1,10-phenanthroline with other metals such as copper or iron.
Uniqueness
Acetic acid;palladium;1,10-phenanthroline is unique due to the combination of palladium and 1,10-phenanthroline, which imparts specific catalytic and chemical properties not found in simpler palladium or 1,10-phenanthroline complexes .
Propriétés
Formule moléculaire |
C16H16N2O4Pd |
|---|---|
Poids moléculaire |
406.7 g/mol |
Nom IUPAC |
acetic acid;palladium;1,10-phenanthroline |
InChI |
InChI=1S/C12H8N2.2C2H4O2.Pd/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-2(3)4;/h1-8H;2*1H3,(H,3,4); |
Clé InChI |
AOJKGRISUARYIA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


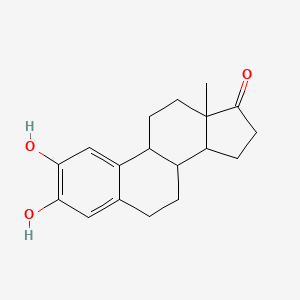
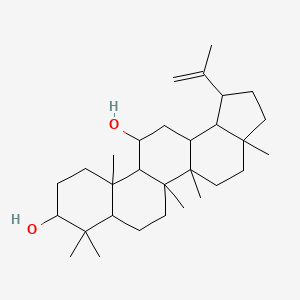
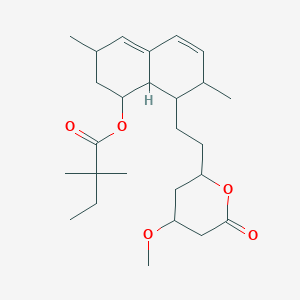

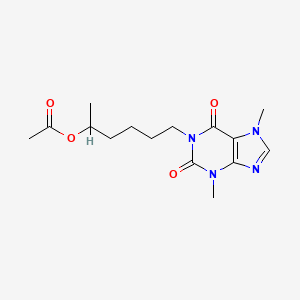
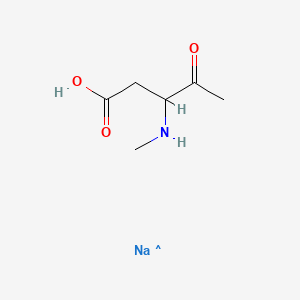
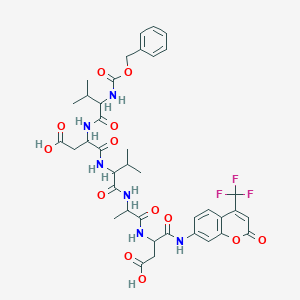

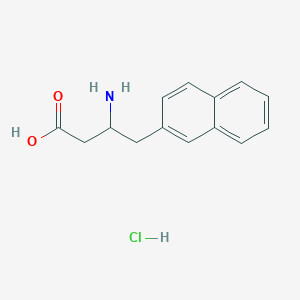
![[14-(2-Hydroxyacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] propanoate](/img/structure/B12318357.png)
![3-Oxabicyclo[3.2.0]hept-1(5)-ene-2,4-dione](/img/structure/B12318360.png)
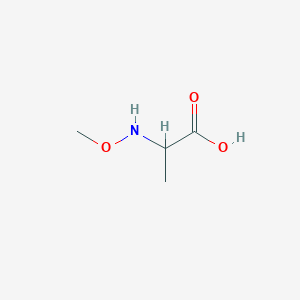

![(2beta,3beta,5beta,22R,24R)-2,3,14,25-Tetrahydroxy-20,22-[(1-methylethylidene)bis(oxy)]-ergost-7-en-6-one](/img/structure/B12318374.png)
